molecular formula C12H22N2O3 B2993752 Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 886360-95-8

Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

Número de catálogo: B2993752
Número CAS: 886360-95-8
Peso molecular: 242.319
Clave InChI: SSTKSZCFMRRXBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with a 4.5 ring system (spiro[4.5]decane). Its molecular formula is C₁₃H₂₄N₂O₃ (MW: 256.34 g/mol), comprising an oxygen atom (oxa) and two nitrogen atoms (diaza) within the ring system . The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes. This compound is commercially available (e.g., Santa Cruz Biotechnology, $146/500 mg; $203/1 g) and is utilized in pharmaceutical research, particularly in drug discovery for its conformational rigidity and heteroatom-rich structure .

Propiedades

IUPAC Name

tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-12(5-8-14)13-6-9-16-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTKSZCFMRRXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-95-8
Record name tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable spiro intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . The reaction is usually carried out at ambient temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted spiro compounds .

Aplicaciones Científicas De Investigación

Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of spiro-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the chemical environment .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Heteroatom Arrangement

Table 1: Key Structural Differences
Compound Name Ring System Heteroatoms Substituents Molecular Weight (g/mol)
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate (Target) 4.5 (decane) 1 O, 2 N tert-butyl carbamate 256.34
Tert-butyl 1-azaspiro[4.5]decane-1-carboxylate (Analog 1) 4.5 (decane) 1 N tert-butyl carbamate 227.34 (estimated)
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Analog 2) 4.5 (decane) 3 N, 2 O (oxo groups) tert-butyl carbamate 283.30
Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Analog 3) 5.5 (undecane) 1 O, 2 N tert-butyl carbamate 270.36
Tert-butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (Analog 4) 5.5 (undecane) 1 O, 2 N Benzyl, tert-butyl carbamate 346.46

Key Observations :

  • Ring Size : Larger ring systems (e.g., 5.5 undecane in Analog 3) increase conformational flexibility compared to the 4.5 decane system in the target compound .
  • Substituents : Analog 4’s benzyl group introduces hydrophobicity, likely improving membrane permeability but reducing aqueous solubility compared to the unsubstituted target .

Key Observations :

  • The target compound and its azaspiro analogs (e.g., Analog 1) are synthesized via flash column chromatography (FCC) using dioxane/ether, yielding clear oils .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison
Compound Name Solubility (Predicted) LogP (Estimated) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound Moderate 1.5 1 4
Analog 2 (Triaza-dioxo) High (polar) 0.8 2 6
Analog 4 (Benzyl derivative) Low (hydrophobic) 3.2 1 4

Key Observations :

  • Lipophilicity : Analog 4’s benzyl group raises LogP, favoring membrane permeability but complicating formulation .
Table 4: Hazard Comparison
Compound Name Hazard Statements (GHS)
Target Compound H302, H315, H319, H335 (respiratory/eye/skin irritation)
Analog 4 (Benzyl derivative) Not reported

Key Observations :

  • The target compound’s hazards align with typical carbamate derivatives, necessitating handling precautions .
  • Limited data on analogs like Analog 4 underscores the need for further toxicological studies .

Actividad Biológica

Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 1523618-36-1

Synthesis

This compound can be synthesized through various methods, often involving multi-step reactions that incorporate diazacyclic intermediates. The synthetic routes typically include:

  • Formation of the spirocyclic structure via cyclization reactions.
  • Functionalization of the carboxylate group to enhance biological activity.
  • Purification steps to obtain the final product with high purity (≥95%).

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • FAAH Inhibition : The compound has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, potentially enhancing analgesic and anti-inflammatory effects .

Pharmacological Studies

Various studies have investigated the pharmacological properties of this compound:

  • Anti-inflammatory Activity : Research indicates that FAAH inhibitors like this compound may reduce inflammation in animal models by modulating endocannabinoid signaling pathways.
  • Analgesic Effects : Preclinical studies suggest that the compound exhibits analgesic properties, likely through its action on the endocannabinoid system .
  • Neuroprotective Effects : Some findings suggest potential neuroprotective effects, which may be beneficial in conditions such as neurodegeneration .

Case Study 1: FAAH Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that a series of diazaspiro compounds, including this compound, exhibited potent FAAH inhibitory activity in vitro. The results showed a significant increase in anandamide levels upon treatment with these compounds, suggesting a mechanism for their analgesic effects .

Case Study 2: In Vivo Efficacy

In a separate investigation involving animal models of chronic pain, administration of this compound resulted in a marked reduction in pain behaviors compared to controls. This study highlighted the compound's potential as a therapeutic agent for pain management .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
FAAH InhibitionIncreased anandamide levels
Anti-inflammatoryReduced inflammation in animal models
AnalgesicDecreased pain responses
NeuroprotectivePotential protective effects against neurodegeneration

Q & A

Q. What are the optimal storage conditions to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C. Monitor humidity using desiccants to avoid hydrolysis of the carboxylate ester group. Regularly inspect containers for leaks or moisture ingress .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

  • Methodological Answer :
  • Reaction Optimization :
  • Solvent Selection : Use anhydrous acetonitrile or THF to enhance spirocyclization efficiency .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to accelerate ring closure.
  • Temperature Control : Reflux conditions (e.g., 80°C for 6–12 hours) improve conversion rates while minimizing side reactions .
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Data Cross-Validation : Compare experimental NMR/MS results with computational predictions (e.g., DFT-based chemical shift calculations).
  • Impurity Analysis : Perform HPLC-UV/HRMS to detect byproducts (e.g., unreacted intermediates). Adjust synthetic steps (e.g., extended reaction times) to reduce impurities .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace unexpected signals .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH Stability Assay :

Prepare buffered solutions (pH 1–13).

Incubate the compound at 37°C for 24–72 hours.

Analyze degradation via LC-MS, monitoring for hydrolysis products (e.g., free carboxylic acid).

  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Correlate stability with pH to identify optimal storage buffers .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model transition states for nucleophilic attacks on the spirocyclic oxygen or nitrogen atoms.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) for pharmacological applications .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to troubleshoot?

  • Methodological Answer :
  • Purity Verification : Re-crystallize the compound and compare melting points. Use DSC (Differential Scanning Calorimetry) for precise measurements.
  • Polymorphism Screening : Test crystallization solvents (e.g., EtOAc vs. hexane) to isolate different polymorphs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.